Home > Products > Screening Compounds P116492 > 2-(1H-benzo[d]imidazol-1-yl)-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)acetamide
2-(1H-benzo[d]imidazol-1-yl)-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)acetamide - 1207040-37-6

2-(1H-benzo[d]imidazol-1-yl)-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)acetamide

Catalog Number: EVT-3146724
CAS Number: 1207040-37-6
Molecular Formula: C23H22N6O
Molecular Weight: 398.47
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(1S,4S)-2,2-Dimethyl-5-(6-phenylpyridazin-3-yl)-5-aza-2-azoniabicyclo[2.2.1]heptane ([H]A-585539)

Compound Description: [H]A-585539 is a high-affinity agonist radioligand for the α7 neuronal nicotinic acetylcholine receptor (nAChR). [, ] It demonstrates rapid binding kinetics, low nonspecific binding, and high specific activity. [, ] Studies show [H]A-585539 can improve cognitive performance and sensory gating deficits in vivo. [, ]

Relevance: [H]A-585539, similar to 2-(1H-benzo[d]imidazol-1-yl)-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)acetamide, contains a 6-phenylpyridazin-3-yl moiety. [, ] This structural similarity suggests potential for shared binding interactions with targets recognizing the pyridazine ring system.

Relevance: Although MLA's structure differs significantly from 2-(1H-benzo[d]imidazol-1-yl)-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)acetamide, both compounds target α7 nAChRs. [, ] Exploring structure-activity relationships between antagonists like MLA and potential agonist properties of the target compound within the context of α7 nAChR modulation could be of interest.

2-(5-Benzo[1,3]dioxol-5-yl-2-tert-butyl-3H-imidazol-4-yl)-6-methylpyridine hydrochloride (SB-505124)

Compound Description: SB-505124 is a selective inhibitor of transforming growth factor-β (TGF-β) type I receptors, specifically ALK4, ALK5, and ALK7. [] It inhibits downstream Smad2 and Smad3 signaling, as well as TGF-β-induced MAPK pathway components. [] This compound is more potent than SB-431542, another ALK5 inhibitor. []

Relevance: While structurally distinct from 2-(1H-benzo[d]imidazol-1-yl)-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)acetamide, SB-505124 provides a valuable comparison point within the realm of kinase inhibitors. [] Analyzing structural features impacting their respective selectivity profiles could be insightful.

Relevance: Comparing the structures of SB-431542 and SB-505124, which both target ALK5, to 2-(1H-benzo[d]imidazol-1-yl)-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)acetamide could highlight structural features important for kinase inhibition. [] Understanding these differences could guide further investigations into potential kinase-inhibitory activity of the target compound.

1-Ethyl-1,4-Dihydro-7-Methyl-4-Oxo-1,8-Naphthyridine-3-Carbohydrazides

Compound Description: This class of compounds, derived from nalidixic acid, were used as intermediates to synthesize a series of 1,3,4-oxadiazole analogs with potential biological activity. [] These hydrazides contain fused pyridine rings (1,8-naphthyridines), hydrazone groups (-N-N=C-), and ketone groups. []

Relevance: While not directly sharing the same heterocyclic core as 2-(1H-benzo[d]imidazol-1-yl)-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)acetamide, the use of 1-ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridine-3-carbohydrazides in generating biologically active compounds highlights the importance of heterocyclic scaffolds. [] This connection underscores the potential for exploring the biological activity of the target compound, which also features a complex heterocyclic framework.

3-(4-(1,4-Diazepan-1-yl)-6-(((1S,2R,5S)6,6-dimethylbicyclo[3.1.1]heptan-2-yl)methylamino)-1,3,5-triazin-2-ylamino)-4-methylbenzamide (PS200981)

Compound Description: PS200981 is a potent and selective p38 MAP kinase inhibitor identified through high-throughput screening. [] It effectively inhibits p38 kinase and reduces lipopolysaccharide-induced TNF levels in human monocytes. [] A key structural feature for its activity is the 3-amino-4-methyl benzamide synthon. []

Relevance: Comparing the structure of PS200981, a p38 MAP kinase inhibitor, to 2-(1H-benzo[d]imidazol-1-yl)-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)acetamide highlights the influence of specific structural motifs on biological activity. [] Analyzing these differences could inform investigations into the target compound's potential interactions with kinases.

(R)-3-(4-(Isobutyl(methyl)amino)-6-(pyrrolidin-3-ylamino)-1,3,5-triazin-2-ylamino)-4-methylbenzamide (PS166276)

Compound Description: PS166276 is another highly selective p38 MAP kinase inhibitor structurally related to PS200981. [] It exhibits even greater potency and lower cytotoxicity than PS200981. [] This compound effectively inhibits intracellular signaling pathways and reduces TNF levels in LPS-challenged mice. []

Relevance: PS166276, like PS200981, underscores the potential of triaminotriazine aniline amides as selective p38 MAP kinase inhibitors. [] Although its structure differs from 2-(1H-benzo[d]imidazol-1-yl)-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)acetamide, the common presence of a pyrrolidine moiety in both suggests further exploration of this feature's impact on their respective biological activities.

Properties

CAS Number

1207040-37-6

Product Name

2-(1H-benzo[d]imidazol-1-yl)-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)acetamide

IUPAC Name

2-(benzimidazol-1-yl)-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]acetamide

Molecular Formula

C23H22N6O

Molecular Weight

398.47

InChI

InChI=1S/C23H22N6O/c30-23(15-29-16-24-20-5-1-2-6-21(20)29)25-18-9-7-17(8-10-18)19-11-12-22(27-26-19)28-13-3-4-14-28/h1-2,5-12,16H,3-4,13-15H2,(H,25,30)

InChI Key

MXKCHBYHBRVXSP-UHFFFAOYSA-N

SMILES

C1CCN(C1)C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)CN4C=NC5=CC=CC=C54

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.